Baloxavir marboxil
Baloxavir marboxil
Baloxavir marboxil is an antiviral drug used to treat influenza. More specifically, it is a first-in-class cap-dependent endonuclease inhibitor that works to block influenza virus proliferation. It is a prodrug of [baloxavir] with an improved absorption profile than its active metabolite due to the addition of a phenolic hydroxyl group to its structure. Baloxavir marboxil was first globally approved in Japan in February 2018, followed by the US approval in October, 2018. It was also approved by the European Commission on January 7, 2021.
Baloxavir Marboxil is an orally bioavailable prodrug and influenza cap-dependent endonuclease (CEN) inhibitor, with antiviral activity. Upon administration of baloxavir marboxil, the agent is converted by hydrolysis to its active metabolite baloxavir. Baloxavir targets, binds to and inhibits the CEN activity of the influenza polymerase acidic (PA) protein, an influenza virus-specific enzyme in the viral RNA polymerase complex required for the initiation of influenza gene transcription. By inhibiting PA endonuclease, influenza virus mRNA replication is halted. This reduces viral load and prevents further influenza infection.
See also: Baloxavir (has active moiety).
Baloxavir Marboxil is an orally bioavailable prodrug and influenza cap-dependent endonuclease (CEN) inhibitor, with antiviral activity. Upon administration of baloxavir marboxil, the agent is converted by hydrolysis to its active metabolite baloxavir. Baloxavir targets, binds to and inhibits the CEN activity of the influenza polymerase acidic (PA) protein, an influenza virus-specific enzyme in the viral RNA polymerase complex required for the initiation of influenza gene transcription. By inhibiting PA endonuclease, influenza virus mRNA replication is halted. This reduces viral load and prevents further influenza infection.
See also: Baloxavir (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
1985606-14-1
VCID:
VC0520414
InChI:
InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1
SMILES:
COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F
Molecular Formula:
C27H23F2N3O7S
Molecular Weight:
571.6 g/mol
Baloxavir marboxil
CAS No.: 1985606-14-1
Inhibitors
VCID: VC0520414
Molecular Formula: C27H23F2N3O7S
Molecular Weight: 571.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Baloxavir marboxil is an antiviral drug used to treat influenza. More specifically, it is a first-in-class cap-dependent endonuclease inhibitor that works to block influenza virus proliferation. It is a prodrug of [baloxavir] with an improved absorption profile than its active metabolite due to the addition of a phenolic hydroxyl group to its structure. Baloxavir marboxil was first globally approved in Japan in February 2018, followed by the US approval in October, 2018. It was also approved by the European Commission on January 7, 2021. Baloxavir Marboxil is an orally bioavailable prodrug and influenza cap-dependent endonuclease (CEN) inhibitor, with antiviral activity. Upon administration of baloxavir marboxil, the agent is converted by hydrolysis to its active metabolite baloxavir. Baloxavir targets, binds to and inhibits the CEN activity of the influenza polymerase acidic (PA) protein, an influenza virus-specific enzyme in the viral RNA polymerase complex required for the initiation of influenza gene transcription. By inhibiting PA endonuclease, influenza virus mRNA replication is halted. This reduces viral load and prevents further influenza infection. See also: Baloxavir (has active moiety). |
---|---|
CAS No. | 1985606-14-1 |
Product Name | Baloxavir marboxil |
Molecular Formula | C27H23F2N3O7S |
Molecular Weight | 571.6 g/mol |
IUPAC Name | [(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |
Standard InChI | InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1 |
Standard InChIKey | RZVPBGBYGMDSBG-GGAORHGYSA-N |
Isomeric SMILES | COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
SMILES | COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Canonical SMILES | COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Baloxavir marboxil; S 033188; S-033188; S033188; Xofluza; |
Reference | 1: Influenza vaccine for 2019-2020. Med Lett Drugs Ther. 2019 Oct 21;61(1583):161-166. PubMed PMID: 31770355. 2: Imai M, Yamashita M, Sakai-Tagawa Y, Iwatsuki-Horimoto K, Kiso M, Murakami J, Yasuhara A, Takada K, Ito M, Nakajima N, Takahashi K, Lopes TJS, Dutta J, Khan Z, Kriti D, van Bakel H, Tokita A, Hagiwara H, Izumida N, Kuroki H, Nishino T, Wada N, Koga M, Adachi E, Jubishi D, Hasegawa H, Kawaoka Y. Influenza A variants with reduced susceptibility to baloxavir isolated from Japanese patients are fit and transmit through respiratory droplets. Nat Microbiol. 2019 Nov 25. doi: 10.1038/s41564-019-0609-0. [Epub ahead of print] PubMed PMID: 31768027. 3: Yoshino R, Yasuo N, Sekijima M. Molecular Dynamics Simulation reveals the mechanism by which the Influenza Cap-dependent Endonuclease acquires resistance against Baloxavir marboxil. Sci Rep. 2019 Nov 25;9(1):17464. doi: 10.1038/s41598-019-53945-1. PubMed PMID: 31767949. 4: Kiso M, Yamayoshi S, Furusawa Y, Imai M, Kawaoka Y. Treatment of Highly Pathogenic H7N9 Virus-Infected Mice with Baloxavir Marboxil. Viruses. 2019 Nov 15;11(11). pii: E1066. doi: 10.3390/v11111066. PubMed PMID: 31731678. 5: Seki M, Sakai-Tagawa Y, Yasuhara A, Watanabe Y. Adult influenza A (H3N2) with reduced susceptibility to baloxavir or peramivir cured after switching anti-influenza agents. IDCases. 2019 Oct 1;18:e00650. doi: 10.1016/j.idcr.2019.e00650. eCollection 2019. PubMed PMID: 31692637; PubMed Central PMCID: PMC6804930. 6: Ye C, Wang D, Liu H, Ma H, Dong Y, Yao M, Wang Y, Zhang H, Zhang L, Cheng L, Xu Z, Lei Y, Zhang F, Ye W. An Improved Enzyme-Linked Focus Formation Assay Revealed Baloxavir Acid as a Potential Antiviral Therapeutic Against Hantavirus Infection. Front Pharmacol. 2019 Oct 16;10:1203. doi: 10.3389/fphar.2019.01203. eCollection 2019. PubMed PMID: 31680975; PubMed Central PMCID: PMC6807675. 7: Hui DS, Ng SS. Recommended hospital preparations for future cases and outbreaks of novel influenza viruses. Expert Rev Respir Med. 2019 Oct 29:1-10. doi: 10.1080/17476348.2020.1683448. [Epub ahead of print] PubMed PMID: 31648548. 8: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547923/ PubMed PMID: 31643258. 9: Leuba A, Lagnaux N, Cinoa A, Schnetz E, Genné D. [Antiviral therapy for general practitioners]. Rev Med Suisse. 2019 Oct 9;15(666):1825-1830. Review. French. PubMed PMID: 31599524. 10: Miskulin DC. Influenza in dialysis patients: an opportunity to decrease mortality? Curr Opin Nephrol Hypertens. 2019 Nov;28(6):607-614. doi: 10.1097/MNH.0000000000000550. PubMed PMID: 31567466. 11: Chesnokov A, Patel MC, Mishin VP, De La Cruz JA, Lollis L, Nguyen HT, Dugan V, Wentworth DE, Gubareva LV. Replicative fitness of seasonal influenza A viruses with decreased susceptibility to baloxavir. J Infect Dis. 2019 Sep 21. pii: jiz472. doi: 10.1093/infdis/jiz472. [Epub ahead of print] PubMed PMID: 31541547. 12: Hirotsu N, Sakaguchi H, Sato C, Ishibashi T, Baba K, Omoto S, Shishido T, Tsuchiya K, Hayden FG, Uehara T, Watanabe A. Baloxavir marboxil in Japanese pediatric patients with influenza: safety and clinical and virologic outcomes. Clin Infect Dis. 2019 Sep 20. pii: ciz908. doi: 10.1093/cid/ciz908. [Epub ahead of print] PubMed PMID: 31538644. 13: Nemoto M, Tamura N, Bannai H, Tsujimura K, Kokado H, Ohta M, Yamanaka T. Mutated influenza A virus exhibiting reduced susceptibility to baloxavir marboxil from an experimentally infected horse. J Gen Virol. 2019 Nov;100(11):1471-1477. doi: 10.1099/jgv.0.001325. PubMed PMID: 31526451. 14: Takashita E, Ichikawa M, Morita H, Ogawa R, Fujisaki S, Shirakura M, Miura H, Nakamura K, Kishida N, Kuwahara T, Sugawara H, Sato A, Akimoto M, Mitamura K, Abe T, Yamazaki M, Watanabe S, Hasegawa H, Odagiri T. Human-to-Human Transmission of Influenza A(H3N2) Virus with Reduced Susceptibility to Baloxavir, Japan, February 2019. Emerg Infect Dis. 2019 Nov;25(11):2108-2111. doi: 10.3201/eid2511.190757. Epub 2019 Nov 17. PubMed PMID: 31436527; PubMed Central PMCID: PMC6810216. 15: Checkmahomed L, M'hamdi Z, Carbonneau J, Venable MC, Baz M, Abed Y, Boivin G. Impact of the baloxavir-resistant polymerase acid (PA) I38T substitution on the fitness of contemporary influenza A(H1N1)pdm09 and A(H3N2) strains. J Infect Dis. 2019 Aug 16. pii: jiz418. doi: 10.1093/infdis/jiz418. [Epub ahead of print] PubMed PMID: 31419295. 16: Szollosi DE, Bill A. Potential Role of Endonuclease Inhibition and Other Targets in the Treatment of Influenza. Curr Drug Targets. 2019 Aug 1. doi: 10.2174/1389450120666190801115130. [Epub ahead of print] PubMed PMID: 31368872. 17: Gubareva LV, Fry AM. Baloxavir and Treatment-Emergent Resistance: Public Health Insights and Next Steps. J Infect Dis. 2019 Jul 16. pii: jiz245. doi: 10.1093/infdis/jiz245. [Epub ahead of print] PubMed PMID: 31309982. 18: Uehara T, Hayden FG, Kawaguchi K, Omoto S, Hurt AC, De Jong MD, Hirotsu N, Sugaya N, Lee N, Baba K, Shishido T, Tsuchiya K, Portsmouth S, Kida H. Treatment-Emergent Influenza Variant Viruses With Reduced Baloxavir Susceptibility: Impact on Clinical and Virologic Outcomes in Uncomplicated Influenza. J Infect Dis. 2019 Jul 16. pii: jiz244. doi: 10.1093/infdis/jiz244. [Epub ahead of print] PubMed PMID: 31309975. 19: Mishin VP, Patel MC, Chesnokov A, De La Cruz J, Nguyen HT, Lollis L, Hodges E, Jang Y, Barnes J, Uyeki T, Davis CT, Wentworth DE, Gubareva LV. Susceptibility of Influenza A, B, C, and D Viruses to Baloxavir(1). Emerg Infect Dis. 2019 Oct;25(10):1969-1972. doi: 10.3201/eid2510.190607. Epub 2019 Oct 17. PubMed PMID: 31287050; PubMed Central PMCID: PMC6759234. 20: Hussar DA. New Drugs 2019, part 3. Nursing. 2019 Aug;49(8):24-32. doi: 10.1097/01.NURSE.0000569740.20055.9e. PubMed PMID: 31268951. |
PubChem Compound | 124081896 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume